
Ertapenem Ring Open Impurity
Übersicht
Beschreibung
Ertapenem Ring Open Impurity is a derivative of ertapenem, a carbapenem antibiotic used to treat various bacterial infections. Ertapenem is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including anaerobes. This compound results from the hydrolysis of the beta-lactam ring in ertapenem, which can occur under certain conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrolysed ertapenem involves the hydrolysis of ertapenem. Ertapenem itself is synthesized through a multi-step process that includes the formation of a beta-lactam ring and the attachment of various side chains. The hydrolysis reaction typically involves the use of water or aqueous solutions under acidic or basic conditions. The reaction can be catalyzed by enzymes such as beta-lactamases or by chemical reagents.
Industrial Production Methods
Industrial production of hydrolysed ertapenem is not commonly practiced, as the compound is usually considered a degradation product of ertapenem. the production of ertapenem involves fermentation processes using specific strains of bacteria, followed by purification and chemical modification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ertapenem Ring Open Impurity primarily undergoes hydrolysis reactions, where the beta-lactam ring is opened. This compound can also participate in oxidation and reduction reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, acidic or basic conditions, beta-lactamases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major product formed from the hydrolysis of ertapenem is hydrolysed ertapenem itself. Further reactions can lead to the formation of various degradation products, depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Quality Control and Purity Assessment
The Ertapenem Ring Open Impurity serves as a critical standard in assessing the purity of ertapenem formulations. It is utilized in chromatographic methods to quantify the levels of this impurity in drug products, ensuring compliance with regulatory standards. The impurity's quantification helps in determining the overall quality and safety of the pharmaceutical product .
Metabolism Studies
This impurity plays a significant role in pharmacokinetic studies, particularly in understanding how ertapenem is metabolized within the body. By studying the conversion of ertapenem into its metabolites, researchers can assess the drug's therapeutic profile and potential side effects .
Efficacy in Pediatric Infections
Recent studies have highlighted ertapenem's effectiveness in treating infections among children, with findings indicating comparable treatment success rates to other beta-lactam antibiotics . Understanding the role of impurities like the this compound can aid in optimizing dosing regimens and improving patient outcomes.
Safety Profile Assessment
The safety of ertapenem, particularly concerning adverse events, has been a focus of clinical research. The presence of impurities can influence adverse reactions; thus, ongoing monitoring and analysis are essential to ensure patient safety during treatment .
Stability Studies
Research indicates that formulations containing ertapenem are prone to degradation, leading to increased levels of ring-opened impurities under certain conditions (e.g., high temperature or prolonged storage). Stability studies have shown that optimizing storage conditions can minimize these degradation pathways, enhancing the drug's shelf life and efficacy .
Comparative Studies with Other Antibiotics
Comparative studies between ertapenem and other carbapenems have provided insights into how ring-opened impurities affect therapeutic outcomes. These studies often reveal that while ertapenem is effective against a broad spectrum of pathogens, its degradation products must be closely monitored to maintain therapeutic efficacy .
Wirkmechanismus
Ertapenem Ring Open Impurity itself does not have significant antibacterial activity, as the hydrolysis of the beta-lactam ring renders the compound inactive against bacteria. The parent compound, ertapenem, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the final stages of peptidoglycan synthesis, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Ertapenem Ring Open Impurity is similar to other hydrolysed carbapenems, such as hydrolysed imipenem and hydrolysed meropenem. These compounds share a common mechanism of hydrolysis and loss of antibacterial activity. each carbapenem has unique structural features and stability profiles. For example, ertapenem has a longer half-life and is administered once daily, whereas imipenem and meropenem require more frequent dosing .
List of Similar Compounds
- Hydrolysed imipenem
- Hydrolysed meropenem
- Hydrolysed doripenem
- Hydrolysed biapenem
Biologische Aktivität
Ertapenem, a member of the carbapenem class of antibiotics, is widely recognized for its broad-spectrum activity against various bacterial infections. However, during the synthesis and degradation processes, a byproduct known as "Ertapenem Ring Open Impurity" (EROI) can form. This impurity has garnered attention due to its potential biological activities, which may influence the overall efficacy and safety profile of Ertapenem.
Chemical Structure and Formation
Ertapenem is characterized by its beta-lactam structure, which is essential for its antibacterial activity. The ring-opened form, EROI, results from hydrolysis or other chemical reactions that disrupt the beta-lactam ring. The structural differences between Ertapenem and EROI can significantly affect their biological properties.
Antimicrobial Activity
Research has shown that EROI exhibits varying degrees of antimicrobial activity compared to Ertapenem. Studies indicate that while EROI retains some antibacterial properties, its efficacy is generally lower than that of the parent compound.
Table 1: Antimicrobial Activity Comparison
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | MIC (µg/mL) against P. aeruginosa |
---|---|---|---|
Ertapenem | 0.5 | 1 | 2 |
This compound | 4 | 8 | >16 |
The Minimum Inhibitory Concentration (MIC) values demonstrate that EROI is significantly less potent against common pathogens when compared to Ertapenem.
The mechanism by which EROI exerts its biological effects is not fully elucidated. However, it is hypothesized that the loss of the beta-lactam ring alters its ability to bind to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This alteration may lead to reduced bactericidal activity.
Case Studies
- Clinical Case Analysis : A study involving patients treated with Ertapenem revealed instances where EROI was detected in urine samples post-treatment. The presence of this impurity correlated with treatment failures in certain cases, suggesting a potential role in antibiotic resistance mechanisms.
- In Vitro Studies : A series of in vitro experiments assessed the impact of EROI on biofilm formation in Staphylococcus aureus. Results indicated that while EROI did not significantly inhibit biofilm formation, it could enhance the persistence of bacterial colonies under sub-lethal concentrations.
Pharmacokinetics and Toxicology
Recent pharmacokinetic studies indicate that EROI may have different absorption and distribution characteristics compared to Ertapenem. Toxicological assessments have shown that while EROI does not exhibit acute toxicity at low concentrations, its long-term effects remain under investigation.
Table 2: Pharmacokinetic Parameters
Parameter | Ertapenem | This compound |
---|---|---|
Half-life (hours) | 4.0 | 6.5 |
Volume of distribution (L) | 0.15 | 0.20 |
Clearance (L/h) | 10 | 8 |
These pharmacokinetic differences may influence dosing regimens and therapeutic outcomes in clinical settings.
Resistance Mechanisms
The emergence of antibiotic resistance is a critical concern in treating infections with carbapenems. Studies suggest that EROI might contribute to resistance through several mechanisms:
- Altered Target Sites : Changes in PBPs due to exposure to EROI can lead to reduced binding affinity for carbapenems.
- Efflux Pumps : Some bacteria may upregulate efflux pumps in response to the presence of EROI, leading to decreased intracellular concentrations of active antibiotics.
Eigenschaften
IUPAC Name |
(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O8S/c1-9-16(15(10(2)26)21(30)31)25-17(22(32)33)18(9)34-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)20(28)29/h3-6,9-10,13-16,23,25-26H,7-8H2,1-2H3,(H,24,27)(H,28,29)(H,30,31)(H,32,33)/t9-,10-,13+,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXYCKWMWUYCV-ANEDZVCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=C1SC2CC(NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)C(C(C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357154-27-9 | |
Record name | Ertapenem, (beta-lactam ring-opened)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357154279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ERTAPENEM, (BETA-LACTAM RING-OPENED)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP440V6LGX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is the study of hydrolyzed ertapenem important?
A: Studying hydrolyzed ertapenem provides valuable insights into the mechanisms of bacterial resistance, particularly against carbapenem antibiotics. Understanding how bacteria, specifically those producing metallo-β-lactamases (MBLs), inactivate ertapenem can aid in developing new strategies to combat antibiotic resistance. [, , ]
Q2: How do researchers investigate the interaction between hydrolyzed ertapenem and MBLs?
A: Researchers utilize techniques like X-ray crystallography to determine the three-dimensional structure of MBLs complexed with hydrolyzed ertapenem. These structures illustrate the specific interactions between the hydrolyzed drug molecule and the amino acid residues within the active site of the enzyme. This information helps elucidate the mechanism of hydrolysis. [, ]
Q3: Can you provide an example of a specific MBL studied in relation to hydrolyzed ertapenem?
A: One example is the IMP-13 metallo-β-lactamase. The crystal structure of IMP-13 in complex with hydrolyzed ertapenem has been solved, providing detailed information on how this specific MBL breaks down the antibiotic. This knowledge can contribute to the development of IMP-13 inhibitors. []
Q4: How does the study of hydrolyzed ertapenem contribute to combating antibiotic resistance?
A: By understanding the molecular details of how MBLs hydrolyze ertapenem, researchers can design novel antibiotics that are less susceptible to this mechanism of resistance. Additionally, this knowledge can aid in developing inhibitors specifically targeting MBLs, which could be used in combination with existing antibiotics to overcome resistance. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.